3-Chloro-5-(3-cyano-2-fluorophenyl)phenol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 7.80–7.75 (m, 1H, Ar–H adjacent to F)
- δ 7.45–7.40 (m, 1H, Ar–H adjacent to CN)
- δ 7.10–7.05 (d, 1H, phenolic –OH)
- δ 6.95–6.85 (m, 2H, remaining aromatic protons)
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Vibrational Mode Assignments
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3280 | O–H stretch (phenolic) |
| 2235 | C≡N stretch |
| 1590 | C=C aromatic |
| 1230 | C–F stretch |
| 750 | C–Cl stretch |
Mass Spectrometric Fragmentation Patterns
Crystallographic Data and Solid-State Arrangement
No single-crystal X-ray data is publicly available for this compound. However, analogous structures (e.g., 3-bromo-5-(3-cyano-2-fluorophenyl)phenol) exhibit:
Properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-1-2-8(7-16)13(12)15/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZOQWGNKHNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685953 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-99-9 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Fluorination Steps
- Starting Materials: Aromatic precursors such as dichlorinated or fluorinated benzenes or pyridines.
- Fluorination: Typically achieved by nucleophilic aromatic substitution using fluoride sources (e.g., KF) in polar aprotic solvents like DMAC (dimethylacetamide), often catalyzed by phase transfer catalysts such as benzyltriethylammonium chloride.
- Reaction Conditions: Heating at elevated temperatures (~170 °C) for several hours (e.g., 5 h) to ensure complete fluorination.
- Outcome: High purity fluorinated intermediates (e.g., 2-fluoro-3-chloro-5-substituted pyridine analogs) with yields around 97%.
Cyanidation Reaction
- Cyanide Source: Sodium cyanide (NaCN) or related cyaniding reagents.
- Solvents: Dichloroethane or other suitable organic solvents.
- Catalysts: Phase transfer catalysts like benzyltriethylammonium chloride to enhance cyanide ion transfer.
- Reaction Conditions: Mild temperatures (0–50 °C, preferably 15–30 °C) and reaction times of 5–20 hours, optimized to 10–15 hours for best yield and purity.
- Work-up: Post-reaction water washing to remove impurities, followed by reduced pressure distillation to isolate the product.
- Product Purity and Yield: Achieves product purity of about 99.6% and overall yield of 90% for the two-step fluorination and cyanidation process.
Coupling and Phenol Formation
- Phenol Introduction: Phenol groups can be introduced or deprotected in later stages, often involving protection/deprotection strategies (e.g., TIPS protection/deprotection) to manage reactive hydroxyl groups during multi-step synthesis.
- Coupling Reactions: Formation of the biaryl linkage between the 3-chloro-5-substituted phenol and the 3-cyano-2-fluorophenyl moiety may be achieved through nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann-type couplings), though specific methods for this compound are less documented publicly.
Representative Example of Preparation (From Related Pyridine Analog)
| Step | Reagents & Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1. Fluorination | 2,3-dichloro-5-trifluoromethylpyridine + KF + benzyltriethylammonium chloride, 170 °C, 5 h, DMAC solvent | 2-fluoro-3-chloro-5-trifluoromethylpyridine | 97 | 99.5 |
| 2. Cyanidation | 2-fluoro-3-chloro-5-trifluoromethylpyridine + NaCN + benzyltriethylammonium chloride, 20 °C, 10 h, dichloroethane solvent | 2-cyano-3-chloro-5-trifluoromethylpyridine | 90 (overall) | 99.6 |
Note: This example is from a closely related compound and illustrates the fluorination and cyanidation steps relevant to the preparation of 3-chloro-5-(3-cyano-2-fluorophenyl)phenol.
Analytical and Purification Techniques
- Gas Chromatography (GC): Used to assess purity of intermediate and final products, confirming >99.5% purity.
- Distillation: Reduced pressure distillation at controlled temperatures (100–110 °C at 15 mmHg) to isolate colorless liquid product.
- Water Washing: To remove inorganic salts and impurities post-reaction.
- Spectroscopic Characterization: NMR (1H and 13C), MS, and IR spectroscopy confirm structure and substitution patterns.
Research Findings and Notes
- The synthetic methods emphasize mild reaction conditions to avoid degradation of sensitive groups.
- Phase transfer catalysts significantly improve reaction efficiency and yield.
- The methods are scalable for industrial production due to high yield and purity.
- Protection and deprotection strategies are crucial when phenolic hydroxyl groups are involved in multi-step syntheses to prevent side reactions.
- Cyanidation reactions require careful control of temperature and time to maximize yield and minimize by-products.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Fluorination Temp. | 170 °C | High temp for nucleophilic aromatic substitution |
| Fluorination Time | 5 hours | Sufficient for complete substitution |
| Cyanidation Temp. | 15–30 °C | Mild conditions preferred |
| Cyanidation Time | 10–15 hours | Optimized for yield and purity |
| Solvents Used | DMAC (fluorination), dichloroethane (cyanidation) | Polar aprotic solvents |
| Catalysts | Benzyltriethylammonium chloride | Phase transfer catalyst |
| Product Purity | ≥ 99.5% | Verified by GC and spectroscopic methods |
| Overall Yield | ~90% | High efficiency for industrial scale |
This comprehensive analysis synthesizes available data from patent literature and chemical databases, providing a professional and authoritative guide on the preparation of this compound. The methods focus on strategic halogenation, cyanidation, and phenol chemistry under controlled conditions to achieve high-purity products suitable for further application in organic synthesis or pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials and chemicals.
-
Chemical Reactions :
- Oxidation : Converts the phenol group to quinones using agents like potassium permanganate.
- Reduction : The cyano group can be reduced to amines using lithium aluminum hydride.
- Substitution Reactions : The chloro group can be replaced with various nucleophiles .
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, possibly through disruption of bacterial cell membranes or inhibition of essential enzymes .
- Anticancer Activity : Preliminary studies suggest that it may interfere with cancer cell signaling pathways or induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapies .
Medicine
- Drug Development : Investigated as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections .
- Therapeutic Applications : Its potential as a tissue-selective androgen receptor modulator suggests utility in treating androgen-dependent conditions such as prostate cancer .
Industry
- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and materials that require specific functional groups for enhanced performance .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position Variants
- 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS: 1261990-31-1) Molecular Formula: C₁₃H₇ClFNO (same as target compound). Key Difference: Chlorine substituent at the 2-position instead of the 3-position. Impact: Altered electronic distribution due to positional isomerism may affect reactivity in cross-coupling reactions or hydrogen-bonding interactions .
Halogenated Phenols with Trifluoromethyl Groups
- 3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9) Molecular Formula: C₈H₃ClF₃O. Key Difference: Trifluoromethyl (-CF₃) group replaces the cyano-fluorophenyl moiety. Impact: The strong electron-withdrawing -CF₃ group enhances electrophilicity, making this compound more reactive in acylations compared to the cyano-containing target compound .
- 3-Chloro-5-(trifluoromethyl)-2-ethylamino-pyridine Application: Intermediate in agrochemicals (e.g., fluopyram derivatives). Key Difference: Pyridine ring instead of phenol, with an ethylamino group.
Alkyl/Aryl-Substituted Phenols
- 3-Chloro-5-(2-methylphenyl)phenol (CAS: 1261908-32-0) Molecular Formula: C₁₂H₁₁ClO. Key Difference: Methylphenyl group replaces the cyano-fluorophenyl moiety.
- 3-Chloro-5-(pyrrolidin-1-yl)phenol (CAS: 925233-14-3) Molecular Formula: C₁₀H₁₂ClNO. Key Difference: Pyrrolidinyl group introduces basicity. Impact: The amine group increases solubility in acidic media and expands utility in pharmaceutical synthesis .
Physicochemical and Hazard Comparison
Biological Activity
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is a chemical compound with the molecular formula C₁₃H₇ClFNO and a molecular weight of 247.66 g/mol. It is characterized by a phenolic structure that includes a chlorine atom, a cyano group, and a fluorinated aromatic ring. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmaceutical research and organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activity. It has been shown to interact with various biomolecules, potentially acting as an inhibitor or activator depending on the specific context of the interaction.
The compound's biological activity may involve:
- Enzyme Inhibition : It selectively binds to certain enzymes, influencing their activity through mechanisms such as competitive inhibition.
- Hydrophobic Interactions : The fluorinated aromatic ring can enhance hydrophobic interactions with target proteins, facilitating binding.
- Hydrogen Bonding : The phenolic hydroxyl group may form hydrogen bonds with active site residues of enzymes, further stabilizing the interaction.
Comparative Analysis with Similar Compounds
To provide context for its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-methylphenol | Chlorine at position 3, methyl group at position 4 | Less complex; used in industrial applications |
| 4-Fluoro-2-hydroxybenzonitrile | Fluoro group at position 4, hydroxyl group at position 2 | Different functional groups affecting reactivity |
| 2-Chloro-5-nitrophenol | Chlorine at position 2, nitro group at position 5 | Stronger electron-withdrawing effects due to nitro group |
| (S)-3-chloro-1-phenylpropanol | Chiral center; used as an intermediate in drug synthesis | Focused on chirality for pharmaceutical applications |
This table illustrates the diversity within this chemical class while highlighting the unique features of this compound that make it particularly interesting for research and application.
Q & A
Q. What strategies resolve racemic mixtures during asymmetric synthesis?
- Answer: Introduce a chiral auxiliary (e.g., Evans’ oxazolidinone) during the coupling step. Separate diastereomers via chiral HPLC (Chiralpak IA column, heptane/ethanol). Confirm enantiomeric excess (ee) using circular dichroism (CD) spectroscopy. Alternatively, employ enzymatic resolution with Candida antarctica lipase B .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
